4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl
Description
Chemical Identity and Structural Characteristics
This compound represents a specialized isotopically labeled derivative of the well-established 2,2,6,6-tetramethylpiperidin-1-yl oxyl radical family. The compound possesses the molecular formula C₉H₁₆NO₂ with a molecular weight of 171.22 grams per mole, distinguishing it from its nitrogen-14 counterpart through the incorporation of the nitrogen-15 isotope at the nitroxide center. The PubChem compound identification number 71309342 provides a standardized reference for this specific isotopomer, which was first created in chemical databases in 2013 and most recently modified in 2025.
The structural architecture of this compound centers around a six-membered piperidine ring system featuring four methyl substituents at the 2 and 6 positions, creating substantial steric hindrance around the radical center. This steric protection provided by the tetramethyl substitution pattern contributes significantly to the exceptional stability of the nitroxide radical under ambient conditions. The ketone functionality at the 4-position introduces additional electronic effects that influence the compound's redox properties and electron paramagnetic resonance characteristics.
The nitrogen-15 isotope substitution fundamentally alters the magnetic properties compared to the naturally abundant nitrogen-14 variant. While nitrogen-14 possesses a nuclear spin quantum number of 1, nitrogen-15 exhibits a nuclear spin quantum number of 1/2. This difference results in a reduction of hyperfine manifolds from three to two in electron paramagnetic resonance spectra, leading to improved signal resolution and enhanced sensitivity for analytical applications. The hyperfine coupling constant for nitrogen-15 isotopes is approximately 1.403 times that of nitrogen-14, creating distinctive spectroscopic signatures that facilitate precise identification and quantification.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆NO₂ | |
| Molecular Weight | 171.22 g/mol | |
| PubChem CID | 71309342 | |
| Exact Mass | 171.11500 | |
| Nuclear Spin (¹⁵N) | 1/2 | |
| Hyperfine Ratio (¹⁵N/¹⁴N) | 1.403 |
Historical Development of Isotopically Labeled Nitroxide Radicals
The evolution of isotopically labeled nitroxide radicals represents a significant advancement in analytical chemistry and spectroscopy, with the first stable aminoxyl radical, 2,2,6,6-tetramethylpiperidin-1-yl oxyl, discovered by Lebedev and Kazarnowskii in 1960. This foundational discovery established the framework for understanding the unique stability characteristics of sterically hindered nitroxide radicals, which arise from the delocalization of the unpaired electron to form a two-center three-electron nitrogen-oxygen bond.
The subsequent development of isotopically labeled variants emerged from the recognition that conventional electron paramagnetic resonance spectra of nitroxide radicals often suffered from line broadening due to unresolved hyperfine coupling interactions. Early research demonstrated that deuteration of methyl groups significantly narrowed electron paramagnetic resonance line widths, leading to enhanced signal intensity and improved spectral resolution. This breakthrough prompted systematic investigations into nitrogen isotope labeling, where the substitution of nitrogen-14 with nitrogen-15 offered additional spectroscopic advantages.
The synthesis of nitrogen-15 labeled nitroxide derivatives required sophisticated methodological approaches, particularly for compounds like this compound. Research conducted in 2010 demonstrated successful synthesis pathways using 3-carboxy-proxyl as a starting material, followed by conjugation with N-hydroxysuccinimide and subsequent amidation using nitrogen-15 ammonium chloride. The treatment with sodium hypobromite at controlled temperatures yielded the nitrogen-15 labeled nitroxide with remarkable efficiency, achieving yields of 52% from the starting material.
Advanced synthetic methodologies have continued to evolve, incorporating multiple isotopic labels simultaneously. Studies have reported the successful preparation of compounds featuring both deuterium-12 and nitrogen-15 labeling, creating multiply labeled derivatives with enhanced spectroscopic properties. These developments have enabled researchers to systematically investigate the individual contributions of different hyperfine interactions to overall spectral line shapes and broadening mechanisms.
Role in Modern Spin Probe Chemistry
The application of this compound in contemporary spin probe chemistry encompasses diverse analytical and research applications, particularly in the investigation of molecular environments and dynamic processes. The compound serves as a sensitive reporter of local microenvironmental properties, including polarity, hydrogen bonding interactions, and redox status, through characteristic changes in its electron paramagnetic resonance spectroscopic parameters.
Recent research has demonstrated the exceptional utility of nitrogen-15 labeled nitroxide radicals in studies requiring enhanced sensitivity and resolution. The trityl-nitroxide biradical systems incorporating nitrogen-15 labeled components exhibit strong intramolecular spin-spin interactions exceeding 400 Gauss, significantly surpassing previously reported biradical systems. These enhanced magnetic interactions enable simultaneous measurement of redox status and oxygenation in biological systems, representing a substantial advancement in analytical capabilities.
The field-dependent line broadening characteristics of nitrogen-15 labeled nitroxides provide valuable insights into molecular heterogeneity and environmental variations. Comprehensive electron paramagnetic resonance measurements have revealed that the relative broadening constant method, utilizing parallel experiments with nitrogen-14 and nitrogen-15 nitroxide spin probes, enables separation of Heisenberg spin exchange and dipole-dipole interaction effects. This analytical approach has proven particularly valuable for investigating complex systems where multiple broadening mechanisms contribute to spectral line shapes.
Investigations into the redox sensitivity of nitrogen-15 labeled compounds have revealed their exceptional performance as molecular sensors. The reduction of these nitroxide radicals by biological reductants such as ascorbate generates corresponding trityl-hydroxylamines with distinct electron paramagnetic resonance signatures. The nitrogen-15 labeled hydroxylamine derivatives exhibit improved signal amplitude compared to their nitrogen-14 counterparts, with doublet electron paramagnetic resonance signals providing enhanced resolution over triplet patterns.
The development of hyperpolarized nitrogen-15 labeled molecular imaging probes represents an emerging frontier in medical diagnostics and research applications. These advanced compounds demonstrate substantially longer relaxation times compared to traditional carbon-13 based probes, with nitrogen-15 signals remaining detectable after 10 minutes, far exceeding the longevity of deuterated carbon-13 alternatives. However, challenges remain in practical implementation due to small chemical shift differences between substrate and product forms, necessitating continued methodological development.
The integration of nitrogen-15 labeled nitroxide radicals into complex biological systems has revealed their potential for investigating enzymatic processes and metabolic pathways. Enzymatic conversion studies using hyperpolarized nitrogen-15 choline to nitrogen-15 phosphocholine have demonstrated the capability to monitor real-time biochemical transformations with enhanced sensitivity. These applications highlight the expanding role of isotopically labeled nitroxide compounds in bridging fundamental research and practical analytical applications.
Properties
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i10+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGDRFHJFJRSFY-DETAZLGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)CC([15N]1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745838 | |
| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80404-14-4 | |
| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) using singlet oxygen (1 O2) in aqueous suspensions . The reaction typically involves the irradiation of titanium dioxide (TiO2) in the presence of 4-oxo-TMP to form the stable paramagnetic product .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: Reacts with reactive oxygen species (ROS) to form different oxidation products.
Reduction: Can be reduced to its corresponding hydroxylamine derivative.
Substitution: Participates in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Singlet oxygen (1 O2), titanium dioxide (TiO2) as a catalyst.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the ROS involved.
Reduction: Hydroxylamine derivative.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect and quantify free radicals.
Biology: Employed in biological studies to monitor ROS production and oxidative stress.
Industry: Utilized in the development of redox-active materials for lithium secondary batteries.
Mechanism of Action
The compound exerts its effects primarily through its stable nitroxyl radical, which can interact with ROS. This interaction leads to the formation of various oxidation products, which can be monitored using EPR spectroscopy . The molecular targets include ROS and other reactive species, and the pathways involved are related to oxidative stress and redox biology .
Comparison with Similar Compounds
15N-PDT (Perdeuterated TEMPONE-15N)
15N-PDT (4-Oxo-2,2,6,6-tetramethylpiperidine-d16-15N-1-oxyl) is a deuterated analog of TEMPONE-15N. Deuteration at methyl groups minimizes hyperfine splitting, resulting in narrower EPR linewidths (~0.5 G for 15N-PDT vs. ~1.5 G for non-deuterated TEMPONE) . This enhances sensitivity in rapid-scan EPR and reduces signal overlap in imaging applications. Additionally, deuterated analogs exhibit slower metabolic degradation, extending their half-life in biological systems .
TEMPONE-d16 (Non-15N-Labeled)
TEMPONE-d16 lacks 15N labeling but retains deuteration. Its EPR performance is comparable to 15N-PDT, but the absence of 15N limits its utility in studies requiring isotopic tracing. It is often used as a cost-effective alternative for non-isotope-sensitive applications .
Comparison with Hydroxyl-Substituted Analogs
TEMPOL (4-Hydroxy-TEMPO)
TEMPOL (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) replaces the ketone group with a hydroxyl group. This substitution increases hydrophilicity, improving aqueous solubility compared to TEMPONE-15N. However, the hydroxyl group makes TEMPOL more susceptible to redox reactions, particularly with superoxide radicals, limiting its stability in oxidative environments . TEMPOL is widely used as an EPR standard due to its commercial availability in high purity .
Comparison with Carbamoyl-Substituted Analogs
mHCTPO (3-Carbamoyl-PROXYL)
mHCTPO (3-Carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl) features a carbamoyl group at the 3-position. This modification enhances tissue permeability and alters biodistribution compared to TEMPONE-15N, making it suitable for in vivo imaging of deep tissues via EPRI . However, its pyrrolidine ring confers different redox properties, with faster metabolic reduction rates in biological systems .
Comparison with Methoxy-Substituted Analogs
4-Methoxy-TEMPO
4-Methoxy-TEMPO (4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) substitutes the ketone with a methoxy group. This electron-donating group increases redox stability compared to TEMPONE-15N, making it less reactive toward superoxide but more prone to hydrolysis in acidic conditions . Its applications are niche, often explored in polymerization studies as a mediator .
Comparative Data Table
Key Research Findings
- Deuteration and 15N Labeling: 15N-PDT exhibits a 50% reduction in EPR linewidth compared to non-deuterated TEMPONE, enhancing signal clarity in rapid-scan EPR .
- Metabolic Stability : Deuteration slows hepatic metabolism of TEMPONE-15N, reducing interference from metabolites in EPR studies .
- Substituent Effects : Hydroxyl (TEMPOL) and carbamoyl (mHCTPO) groups alter redox behavior and biodistribution, tailoring compounds for specific applications like antioxidant research or deep-tissue imaging .
Biological Activity
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl, often referred to as TEMPONE, is a stable nitroxyl radical compound derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Its unique structure includes a nitrogen isotope (15N), which enhances its utility in various biological and chemical applications. This article aims to explore the biological activity of TEMPONE, emphasizing its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Interaction
The primary biological target of TEMPONE is reactive oxygen species (ROS). The compound acts as a scavenger for these radicals, thereby mitigating oxidative stress within biological systems. This interaction is crucial as oxidative stress is implicated in numerous pathologies, including neurodegenerative diseases and cancer.
Mode of Action
TEMPONE interacts with ROS through a series of redox reactions. By donating an electron to ROS, it transforms into its reduced form while neutralizing the harmful effects of these reactive species. This process not only reduces oxidative damage but also contributes to cellular homeostasis .
Biochemical Pathways
The compound influences several biochemical pathways associated with oxidative stress. It plays a vital role in:
- Reducing oxidative damage : By scavenging ROS, TEMPONE helps maintain cellular integrity.
- Modulating signaling pathways : The reduction in oxidative stress can influence various signaling cascades involved in cell survival and apoptosis.
TEMPONE exhibits several noteworthy biochemical properties:
- Stability : It is a stable radical under physiological conditions, making it suitable for in vivo studies.
- Cellular Permeability : The compound has high permeability across cell membranes, leading to effective distribution in tissues.
- Oxidation and Reduction Reactions : TEMPONE can undergo oxidation and reduction processes that are essential for its functionality in biological systems .
Case Studies
- Oxidative Stress Mitigation in Neurodegeneration : In a study involving animal models of neurodegenerative diseases, TEMPONE administration resulted in significant reductions in markers of oxidative stress and improved cognitive function. This suggests its potential as a therapeutic agent for conditions like Alzheimer’s disease .
- Cancer Therapeutics : Research has indicated that TEMPONE can enhance the efficacy of certain chemotherapeutic agents by reducing oxidative stress within tumor cells. This dual action may lead to improved patient outcomes in cancer therapy .
Data Table: Summary of Biological Activities
Applications
TEMPONE's unique properties make it valuable across various fields:
- Chemical Research : Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect free radicals.
- Biological Studies : Employed to monitor ROS production and assess oxidative stress levels.
- Medical Applications : Investigated for potential therapeutic roles in managing diseases characterized by oxidative stress .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl, and how are isotopic purity and yield optimized?
- Methodology :
- Deuterium and 15N incorporation : React 15ND4Cl with Na2CO3 and MgO in D2O under inert nitrogen atmosphere to introduce isotopic labels. Use Na2WO4 and D2O2 for oxidation, followed by extraction with deuterated solvents (e.g., CDCl3) to minimize proton interference .
- Purification : Employ column chromatography with silica gel and deuterated solvents. Monitor isotopic purity via mass spectrometry (MS) and elemental analysis (EA). Yield optimization requires precise stoichiometric control and reaction time adjustments under anhydrous conditions .
Q. How is this compound characterized structurally and spectroscopically?
- Techniques :
- EPR Spectroscopy : Analyze hyperfine splitting patterns to confirm the presence of the 15N-labeled nitroxyl radical. Use deuterated analogs to reduce line broadening caused by proton coupling .
- X-ray Crystallography : Resolve crystal structures (e.g., space group, unit cell parameters) to validate the oxo and tetramethylpiperidine backbone. Compare with non-isotopic analogs to identify isotopic effects on bond lengths .
- NMR : Utilize 15N-enriched samples for enhanced sensitivity in 15N NMR. Assign peaks using deuterated solvents (e.g., DMSO-d6) to avoid signal overlap .
Advanced Research Questions
Q. How does isotopic labeling (15N and deuterium) influence electron paramagnetic resonance (EPR) signal sensitivity and resolution in dynamic studies?
- Mechanistic Insights :
- 15N Effects : Increases hyperfine splitting resolution due to the nuclear spin (I = ½) of 15N, enhancing sensitivity for detecting radical environments in biological systems .
- Deuterium Substitution : Reduces unresolved proton coupling, narrowing EPR line widths. This is critical for in vivo imaging applications where signal-to-noise ratios are limiting .
Q. What are the challenges in maintaining the stability of this compound during long-term storage, and how can degradation be mitigated?
- Degradation Pathways :
- Radical dimerization or oxidation under ambient conditions.
- Hygroscopicity leading to hydrolysis of the nitroxyl group.
- Mitigation Strategies :
- Storage : Refrigerate at 0–6°C in amber vials under argon. Use desiccants (e.g., molecular sieves) to prevent moisture ingress .
- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH) with periodic EPR analysis to track radical concentration loss. Correlate degradation kinetics with storage conditions .
Q. How can researchers resolve contradictions in EPR data arising from sample preparation or environmental interference?
- Troubleshooting Workflow :
Purity Verification : Re-analyze isotopic purity via EA and MS. Impurities (e.g., unreacted precursors) can distort EPR signals .
Environmental Control : Ensure anaerobic conditions during sample preparation using gloveboxes. Oxygen can quench nitroxyl radicals .
Cross-Validation : Compare results with alternative techniques (e.g., cyclic voltammetry for redox potential) or computational models (DFT calculations for expected hyperfine coupling constants) .
Q. What computational tools are effective in predicting the reactivity and spin distribution of this compound for experimental design?
- Software Applications :
- DFT Calculations : Use Gaussian or ORCA to model spin density maps and predict sites of radical reactivity. Incorporate solvent effects (e.g., PCM model for D2O) .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., lipid bilayers) to guide applications in redox imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
